molecular formula C66H64N2O4P2 B2534056 (S)-Siphos-PE CAS No. 500997-70-6

(S)-Siphos-PE

Cat. No.: B2534056
CAS No.: 500997-70-6
M. Wt: 1011.2 g/mol
InChI Key: COHSRDWBJBTJNQ-PZPZOJBSSA-N
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Description

(S)-Siphos-PE: is a chiral phosphine ligand used in asymmetric synthesis and catalysis. It is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in organic chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of (S)-Siphos-PE: typically involves the reaction of a chiral phosphine precursor with an appropriate electrophile under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.

    Reaction Conditions: The synthesis usually requires an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine. The reaction temperature and solvent choice can vary depending on the specific synthetic route.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory procedures with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality.

    Purification: The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (S)-Siphos-PE can undergo oxidation reactions, often leading to the formation of phosphine oxides.

    Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents like sodium borohydride.

    Substitution: this compound is involved in substitution reactions, where it can replace other ligands in coordination complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of metal catalysts and appropriate solvents to facilitate ligand exchange.

Major Products:

    Phosphine Oxides: Formed during oxidation reactions.

    Reduced Phosphines: Resulting from reduction reactions.

    Metal Complexes: Formed during substitution reactions with various metal centers.

Scientific Research Applications

Chemistry:

    Asymmetric Catalysis: (S)-Siphos-PE is widely used in asymmetric hydrogenation and other catalytic processes to produce enantiomerically pure compounds.

    Ligand Design: It serves as a model for designing new chiral ligands with improved properties.

Biology:

    Enzyme Mimicry: Used in the study of enzyme-like catalytic processes due to its chiral nature.

Medicine:

    Drug Synthesis: Employed in the synthesis of chiral drugs, enhancing the efficacy and reducing side effects of pharmaceuticals.

Industry:

    Fine Chemicals: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

    ®-Siphos-PE: The enantiomer of (S)-Siphos-PE, used in similar applications but with opposite chiral properties.

    BINAP: Another chiral phosphine ligand used in asymmetric catalysis.

    DIPAMP: A chiral phosphine ligand known for its use in hydrogenation reactions.

Uniqueness:

    High Enantioselectivity: this compound is known for its exceptional enantioselectivity in various reactions, making it a preferred choice in asymmetric synthesis.

    Versatility: It can be used in a wide range of catalytic processes, from hydrogenation to cross-coupling reactions.

Properties

CAS No.

500997-70-6

Molecular Formula

C66H64N2O4P2

Molecular Weight

1011.2 g/mol

IUPAC Name

N,N-bis[(1R)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

InChI

InChI=1S/2C33H32NO2P/c2*1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h2*3-18,23-24H,19-22H2,1-2H3/t2*23-,24-,33?/m11/s1

InChI Key

COHSRDWBJBTJNQ-PZPZOJBSSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3.C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3

SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3.CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3

solubility

not available

Origin of Product

United States

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